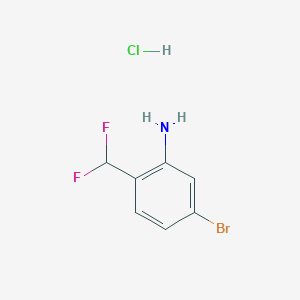
5-Bromo-2-(difluoromethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(difluoromethyl)aniline hydrochloride, commonly referred to as 5-Bromo-2-DFMA-HCl, is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and is typically used in laboratory experiments. 5-Bromo-2-DFMA-HCl has been used in the synthesis of various compounds and is known to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Intermediates
5-Bromo-2-(difluoromethyl)aniline hydrochloride serves as a valuable intermediate in the synthesis of various organic compounds. For example, it has been used in the synthesis of [13C7]3,5‐dichlorobenzylamine hydrochloride, which is an internal standard for LC-MS assays, demonstrating its utility in creating labeled compounds for analytical purposes (Harwood, 2004).
The compound has also been involved in the development of novel methods for the preparation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes, showcasing its potential in fluoroalkylation reactions and the synthesis of fluorinated molecules, which are of great interest in pharmaceutical and agrochemical industries (Kong et al., 2017).
Material Science and Semiconductor Applications
- In material science, derivatives of 5-Bromo-2-(difluoromethyl)aniline hydrochloride have been synthesized and explored for their electrical conductivity and potential use in organic semiconductors. The creation of poly(aniline-co-o-bromoaniline) copolymers and their analysis suggests the role of such compounds in fabricating thinner, cheaper, and environmentally friendly optoelectronic devices (Mahudeswaran et al., 2016).
Advanced Organic Synthesis Techniques
- Innovative synthesis techniques have also been developed using 5-Bromo-2-(difluoromethyl)aniline hydrochloride or its related compounds as key intermediates. These include the development of an efficient palladium-catalyzed intramolecular carbometalation reaction for synthesizing complex molecules with potential pharmaceutical applications, illustrating the compound's role in facilitating novel synthetic pathways (Richey & Yu, 2009).
Propriétés
IUPAC Name |
5-bromo-2-(difluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANYBGDSMESJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethyl)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

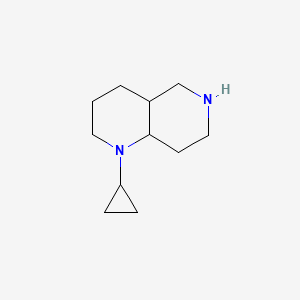
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
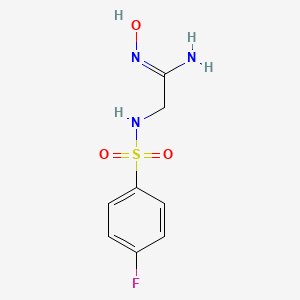
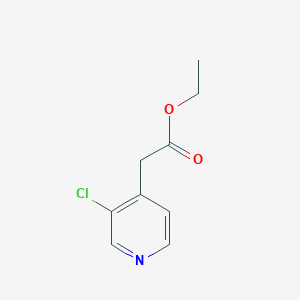
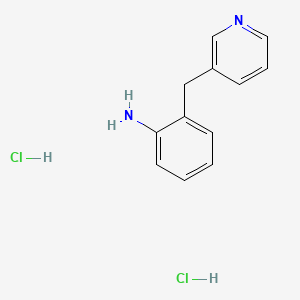
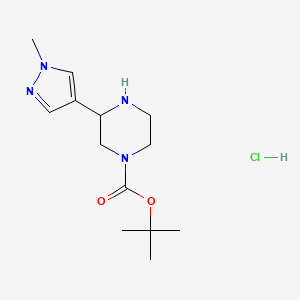
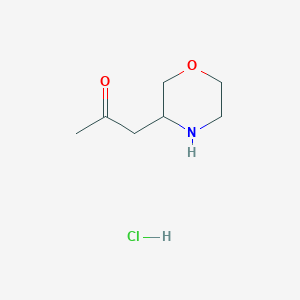
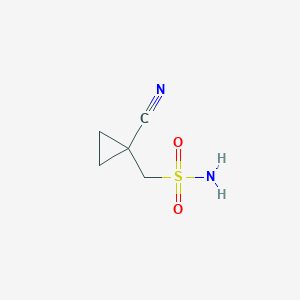
![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)
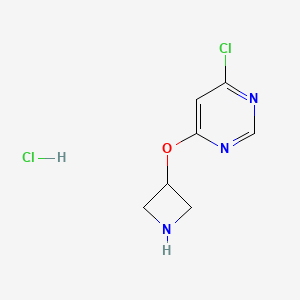
![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)
